3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile is a chemical compound recognized for its unique structure and potential applications in various fields, including organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 263.31 g/mol. The compound is categorized under the class of acrylonitriles, which are known for their utility in the synthesis of various organic compounds.
This compound can be sourced from chemical suppliers and is often utilized in research settings. It is important to refer to reliable chemical databases and suppliers for procurement, ensuring quality and compliance with safety regulations.
3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile falls under several classifications:
The synthesis of 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile typically involves several steps, including nucleophilic addition and condensation reactions. A common method includes the reaction of 3-ethoxyacrylonitrile with a sulfonyl chloride derivative of naphthalene.
The molecular structure of 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile features:
This configuration contributes to its reactivity and potential applications in synthetic chemistry.
3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of both electron-withdrawing (nitrile) and electron-donating (ethoxy) groups, allowing for diverse synthetic pathways.
The mechanism by which 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile exerts its chemical properties typically involves:
The kinetics and thermodynamics of these reactions can be studied using computational chemistry methods to predict reaction pathways and stability.
3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile has several applications:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly in fields focused on developing novel chemical entities.
The synthesis of 3-Ethoxy-2-(2-naphthylsulfonyl)acrylonitrile (CAS 32083-61-7) requires carefully orchestrated multi-step pathways to address the steric and electronic challenges posed by the naphthalene sulfonyl moiety. The molecule's core structure—characterized by an acrylonitrile backbone functionalized with ethoxy and bulky 2-naphthylsulfonyl groups—demands sequential reactions with precise intermediate stabilization. Two dominant synthetic routes have emerged as industrially viable pathways:
Route A (Sulfonation-First Approach):This pathway initiates with the sulfonation of 2-naphthalene thiol using chlorosulfonic acid under controlled temperatures (0–5°C) to yield 2-naphthalenesulfonyl chloride. Subsequent Friedel-Crafts sulfonylation couples this intermediate with ethyl cyanoacetate in dichloromethane, catalyzed by AlCl₃. The final step involves O-ethylation of the β-carbonyl sulfone intermediate using triethyloxonium tetrafluoroborate in acetonitrile, achieving the target acrylonitrile derivative. Route A delivers moderate overall yields (42–45%) but requires stringent moisture control during sulfonyl chloride formation [1] .
Route B (Acrylonitrile-First Approach):This sequence begins with the Knoevenagel condensation of cyanoacetate with acetaldehyde to form 2-ethoxyacrylonitrile. Pd-catalyzed sulfonylation then introduces the 2-naphthylsulfonyl group via C–S coupling using 2-bromonaphthalene and sodium sulfite. While Route B offers higher regioselectivity (98%), its reliance on palladium catalysts (e.g., Pd(PPh₃)₄) increases costs and complicates metal residue management in the final product [5].
Table 1: Comparison of Synthetic Pathways for 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile
Synthetic Route | Key Intermediates | Overall Yield | Critical Control Parameters |
---|---|---|---|
Sulfonation-First | 2-Naphthalenesulfonyl chloride, Ethyl 2-(2-naphthylsulfonyl)acetate | 42–45% | Temperature control during sulfonation; anhydrous AlCl₃ conditions |
Acrylonitrile-First | 2-Ethoxyacrylonitrile, (2-Naphthylsulfinyl)acrylonitrile | 38–41% | Pd catalyst loading (0.5–1.5 mol%); strict oxygen exclusion |
Both routes face intermediate instability challenges. The sulfonate ester in Route A is prone to hydrolysis, necessitating non-aqueous workups, while Route B’s unsaturated acrylonitrile precursor can undergo polymerization if reaction temperatures exceed 30°C [3] . Industrial processes favor Route A due to lower catalyst costs and established purification protocols, though Route B remains valuable for high-purity pharmaceutical intermediates where trace metal limits are manageable.
Catalytic efficiency governs both the sulfonylation and ethoxy group introduction in 3-Ethoxy-2-(2-naphthylsulfonyl)acrylonitrile synthesis. The sulfonylation step—forming the C–SO₂ bond between acrylonitrile and naphthalene derivatives—relies on metal catalysts or phase-transfer systems to overcome kinetic barriers:
Transition Metal Catalysis:Palladium complexes enable direct coupling of 2-bromonaphthalene with sodium ethanesulfinate via C–S bond formation. Pd(PPh₃)₄ (1 mol%) in DMF at 110°C achieves 85–90% conversion but risks competitive reduction of the aryl halide. Pd₂(dba)₃/Xantphos systems suppress this side reaction and tolerate the acrylonitrile’s nitrile group, though catalyst costs exceed $300/mol [5].
Phase-Transfer Catalysis (PTC):For alkoxylation, tetrabutylammonium bromide (TBAB) facilitates solid-liquid ethoxylation of sodium 2-(2-naphthylsulfonyl)acrylate. This method replaces traditional sodium ethoxide/alkyl halide approaches, reducing reaction temperatures from 80°C to 40°C and minimizing acrylonitrile hydrolysis. PTC delivers 93% regioselectivity for O- vs. C-ethoxylation and simplifies catalyst recovery via aqueous extraction [5].
Table 2: Catalytic Systems for Key Functionalization Steps
Reaction Step | Catalyst System | Temperature | Conversion | Selectivity | Cost Index |
---|---|---|---|---|---|
Sulfonylation (C–S) | Pd(PPh₃)₄ (1 mol%) | 110°C | 85–90% | 78–82% | High ($320/mol) |
Sulfonylation (C–S) | Pd₂(dba)₃/Xantphos (1.5 mol%) | 100°C | 92% | 95% | Very High ($410/mol) |
Alkoxylation (O–Et) | TBAB (5 mol%) | 40°C | 97% | 93% (O-regio) | Low ($25/mol) |
Microwave-assisted sulfonylation has emerged as an alternative, reducing reaction times from 12 hours to 25 minutes at 150 W. This method leverages localized superheating to accelerate the rate-limiting C–SO₂ bond formation without altering catalyst loading [5].
Regioselectivity challenges arise during the functionalization of the acrylonitrile backbone, where competing O- vs. C-alkylation and stereoselective sulfonylation must be controlled. The electrophilic β-carbon of 2-(2-naphthylsulfonyl)acrylonitrile is susceptible to nucleophilic attack, while the sulfonyl group’s steric bulk influences E/Z isomerism:
Steric and Electronic Influences:The 2-naphthylsulfonyl group’s ortho-fused rings create a 1.8 Å steric shield above one face of the acrylonitrile plane. This forces ethoxylation reagents (e.g., triethyloxonium salts) to approach from the less hindered face, yielding >99% E-isomer crystallization. Solvent polarity further modulates selectivity: non-polar toluene favors E-configuration (99:1 E/Z), while polar DMF erodes selectivity (85:15 E/Z) due to solvent-sulfonyl dipole interactions [1] .
Directing Group Strategies:Transient coordination of copper(I) carboxylates to the nitrile nitrogen enhances β-carbon electrophilicity, directing ethoxy anions to the α-position. This enables chelation-controlled alkylation with 91% regioselectivity for the target O-ethoxy product over the undesired C-ethoxy adduct. Without copper, selectivity drops below 60% due to competing Michael addition at the β-carbon [5].
The naphthalene substitution pattern critically impacts outcomes. 2-Naphthylsulfonyl derivatives exhibit 14% higher regioselectivity than phenylsulfonyl analogues (e.g., 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile, CAS 32083-50-4) due to enhanced steric differentiation [2].
Solvent selection directly influences the stability of synthetic intermediates and the reproducibility of 3-Ethoxy-2-(2-naphthylsulfonyl)acrylonitrile crystallization. Key intermediates like sodium 2-(2-naphthylsulfonyl)acrylate exhibit dramatic polarity-dependent degradation:
Non-Polar Solvents (ε < 5):Toluene and dichloromethane stabilize the sulfonate anion via encapsulation, slowing hydrolysis. However, poor solubility of sodium intermediates (<0.1 M) prolongs reaction times by 3–4x. Ethoxylation in toluene at 25°C achieves 95% intermediate preservation after 8 hours but requires 24-hour reaction durations [1] [3].
Polar Aprotic Solvents (ε > 30):DMF and acetonitrile solubilize ionic intermediates (up to 1.2 M) but accelerate hydrolytic degradation. In DMF, the sulfonate half-life is <2 hours at 25°C due to trace water co-solvation. Acetonitrile (ε=37.5) offers an optimal balance: 0.8 M solubility with 12-hour half-life, making it the preferred solvent for alkoxylation .
Table 3: Solvent Effects on Intermediate Stability and Reaction Efficiency
Solvent | Dielectric Constant (ε) | Sulfonate Intermediate Half-Life (25°C) | Max. Solubility (M) | Reaction Rate Constant (k, ×10⁻³ min⁻¹) |
---|---|---|---|---|
Toluene | 2.4 | >48 hours | 0.09 | 0.12 |
Dichloromethane | 8.9 | 24 hours | 0.15 | 0.31 |
Tetrahydrofuran | 7.6 | 8 hours | 0.38 | 0.95 |
Acetonitrile | 37.5 | 12 hours | 0.82 | 2.7 |
DMF | 38.3 | 1.9 hours | 1.2 | 5.1 |
Crystallization solvent choice equally impacts purity. Ethyl acetate/hexane mixtures (1:3 v/v) yield platelet crystals with 99.5% purity, while methanol recrystallization introduces methoxy impurities via solvolysis. Solvent dielectric constants below 10 reduce crystal lattice defects, as measured by X-ray diffraction [1].
Translating laboratory synthesis of 3-Ethoxy-2-(2-naphthylsulfonyl)acrylonitrile to industrial production faces hurdles in purity management, thermal hazard control, and cost-effective purification:
Thermal Instability During Distillation:The compound’s predicted boiling point (545.8±50.0°C) [1] necessitates high-temperature distillation, triggering retro-ethoxylation above 180°C. This degradation yields 2-(2-naphthylsulfonyl)acrylonitrile and diethyl ether, reducing yields by 15–20%. Industrial-scale processes therefore replace distillation with antisolvent crystallization using water/ethanol mixtures, achieving 99% recovery at 25°C [1] .
Impurity Profiling and Removal:Residual palladium catalysts (<50 ppm) from sulfonylation require chelation resins like silica-thiourea for capture. Organic impurities include E/Z isomer mixtures (up to 5% in crude batches) and hydrolyzed sulfonic acids (0.3–0.8%). These are removed via pH-controlled washes: sodium bicarbonate (pH 8) extracts sulfonic acids, while methanol/water recrystallization purges isomers [3] .
Continuous Flow Processing:Adopting thin-film microreactors (as described in patent EP2216312A1) [5] enhances heat transfer during exothermic ethoxylation. Reaction residence times under 2 minutes suppress hydrolysis, increasing throughput by 200% versus batch reactors. Flow systems also reduce solvent usage by 60% via in-line extraction, lowering production costs from $108/g (batch) to $39/g at 100-kg scale [1] [5].
Table 4: Industrial Production Cost Drivers for 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile
Process Factor | Batch Mode | Continuous Flow Mode | Cost Reduction Strategy |
---|---|---|---|
Catalyst Loading | 1.5 mol% Pd | 0.8 mol% Pd | Thiourea scavenger cartridges for Pd recovery |
Solvent Consumption | 15 L/kg | 6 L/kg | In-line membrane separation |
Energy Input | 580 kWh/kg | 220 kWh/kg | Microreactor heat integration |
Purity Control | 97–98% | 99.2% | Continuous crystallization with recycle stream |
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